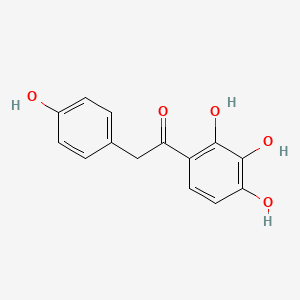
2,3,4,4'-Tetrahydroxydeoxybenzoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4’-Tetrahydroxydeoxybenzoin is an organic compound characterized by the presence of four hydroxyl groups attached to a benzoin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’-Tetrahydroxydeoxybenzoin typically involves the condensation of appropriate benzaldehyde derivatives with hydroquinone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of 2,3,4,4’-Tetrahydroxydeoxybenzoin may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 2,3,4,4’-Tetrahydroxydeoxybenzoin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxybenzoin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl groups or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2,3,4,4’-Tetrahydroxydeoxybenzoin has been extensively studied for its antioxidant properties, making it a valuable compound in the field of medicinal chemistry. It is used in the development of drugs and therapeutic agents aimed at combating oxidative stress-related diseases. Additionally, its unique chemical structure allows for applications in materials science, such as the development of organic semiconductors and nonlinear optical materials .
Wirkmechanismus
The antioxidant activity of 2,3,4,4’-Tetrahydroxydeoxybenzoin is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage and oxidative stress . The molecular targets include various enzymes and signaling pathways involved in oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Trihydroxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
- 2,3,4,4’-Tetrahydroxybenzophenone
Comparison: Compared to similar compounds, 2,3,4,4’-Tetrahydroxydeoxybenzoin exhibits unique antioxidant properties due to the specific arrangement of hydroxyl groups on its benzoin structure. This unique configuration enhances its ability to scavenge free radicals and provides distinct advantages in various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
77316-95-1 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)7-12(17)10-5-6-11(16)14(19)13(10)18/h1-6,15-16,18-19H,7H2 |
InChI-Schlüssel |
MPGPMJNRPGWFKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


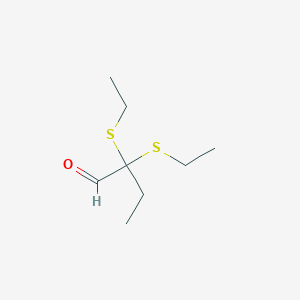
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
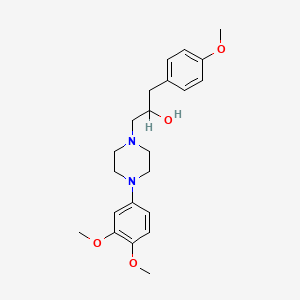
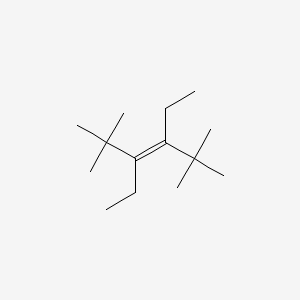
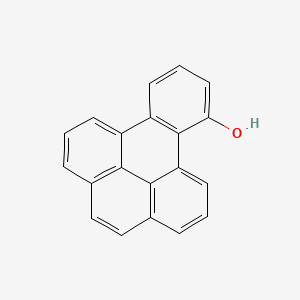


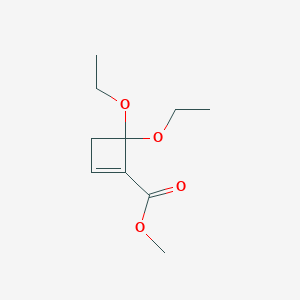
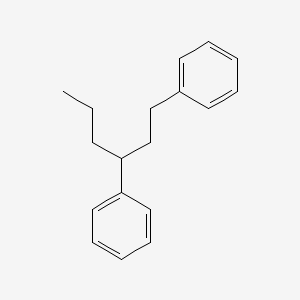
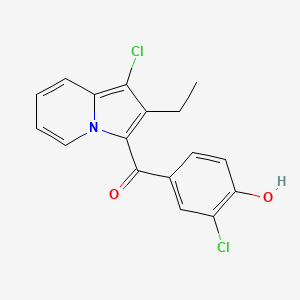
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
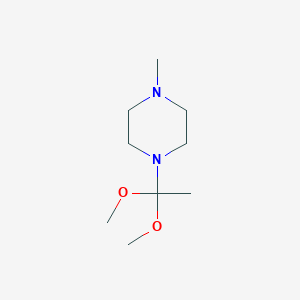
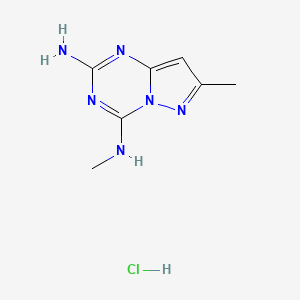
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
